(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Overview
Description
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods : The compound has been used as an intermediate in the synthesis of various biologically important molecules. For instance, it's a crucial intermediate in the synthesis of d-biotin, a process that involves intricate steps like the Grignard reaction. The precise characterization of its structure, achieved through techniques like IR, 1H NMR, and MS, along with X-ray crystal structure analysis, underscores the compound's significance in detailed synthetic pathways (Yuan Jian, 2004).
Chemoenzymatic Synthesis : The compound has been synthesized using a chemoenzymatic method, which involved the asymmetric synthesis of d-biotin intermediate lactone. This process emphasized the use of Lipozyme RM IM for the desymmetrization of meso-diols, achieving high enantiomeric excess and yield. This synthesis pathway, marked by the compound's lactone form, demonstrates its versatility and the potential for enzymatic processes in its production (Jian-yong Zheng et al., 2013).
Enantioselective Hydrolysis : The compound has been involved in methods like enantioselective hydrolysis, a process that underscores its utility in creating specific stereoisomers of chemical entities. This process, catalyzed by fungal esterase, emphasizes the compound's role in creating enantiomerically pure products, a critical aspect in the pharmaceutical industry (Bao-You Liu et al., 2006).
Stereoselective Syntheses : The compound's involvement in stereoselective syntheses, particularly in creating complex molecules like 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, highlights its importance in the field of synthetic organic chemistry. Such syntheses are pivotal in creating molecules with specific spatial arrangements, crucial for biological activity and drug development (A. Katritzky et al., 2001).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione involves the condensation of 2-benzyl-4-chloro-5-formylimidazole with 3-benzyl-4-hydroxy-2-oxo-tetrahydrofuran-6-carboxylic acid followed by cyclization and subsequent oxidation to yield the final product.", "Starting Materials": [ "2-benzyl-4-chloro-5-formylimidazole", "3-benzyl-4-hydroxy-2-oxo-tetrahydrofuran-6-carboxylic acid", "Sodium hydride", "Triethylamine", "Methanol", "Water", "Acetone", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-benzyl-4-chloro-5-formylimidazole in dry methanol and add sodium hydride. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 3-benzyl-4-hydroxy-2-oxo-tetrahydrofuran-6-carboxylic acid and triethylamine to the reaction mixture. Stir the mixture for 24 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield a crude product.", "Step 4: Dissolve the crude product in acetone and add hydrochloric acid. Stir the mixture for 2 hours at room temperature.", "Step 5: Add sodium bicarbonate to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield a crude product.", "Step 6: Dissolve the crude product in methanol and add sodium hydride. Stir the mixture for 30 minutes at room temperature.", "Step 7: Cyclize the reaction mixture by heating it at 80°C for 24 hours.", "Step 8: Add sodium chloride to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield a crude product.", "Step 9: Oxidize the crude product by dissolving it in methanol and adding sodium hypochlorite. Stir the mixture for 2 hours at room temperature.", "Step 10: Add sodium chloride to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione." ] } | |
CAS No. |
56688-82-5 |
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-methyl-3-naphthalen-1-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H14O2/c1-19(17-11-5-4-10-15(17)18(20)21-19)16-12-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3 |
InChI Key |
YACSHPRFFGCFKV-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES |
C1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=CC=CC=C43 |
28092-62-8 | |
Synonyms |
cis-Tetrahydro-1,3-bis(phenylmethyl)-1H-furo[3,4-d]imidazole-2,4-dione; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.